3-Pyridyl vs. 2-Pyridyl Binding Mode
Prmt5-IN-20 demonstrates functional selectivity for Epstein-Barr virus (EBV)-transformed B cells while sparing normal B lymphocytes. This phenotype is not observed with pan-PRMT5 inhibitors such as EPZ015666 or GSK3326595, which inhibit PRMT5 activity indiscriminately across both EBV-positive and normal B cells . The compound blocks EBV-driven B-cell transformation and survival without affecting normal B-cell viability, representing a qualitative functional differentiation rather than a simple quantitative potency shift .
| Evidence Dimension | Functional selectivity for EBV-transformed B cells vs. normal B cells |
|---|---|
| Target Compound Data | Blocks EBV-driven B-cell transformation and survival; leaves normal B cells unaffected |
| Comparator Or Baseline | Pan-PRMT5 inhibitors (e.g., EPZ015666, GSK3326595, JNJ-64619178) inhibit PRMT5 uniformly in both EBV-positive and normal B cells |
| Quantified Difference | Qualitative functional divergence; not quantifiable as a single numeric parameter |
| Conditions | EBV-driven B-cell transformation assays; normal B-cell viability assays |
Why This Matters
This functional selectivity enables investigation of EBV-specific PRMT5 dependencies without confounding cytotoxicity to normal B cells, a critical consideration for virology and B-cell malignancy research.
